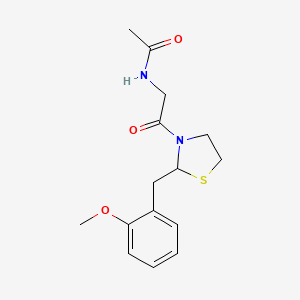
N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzylamine with thiazolidine-2,4-dione under specific conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced thiazolidine derivatives.
Substitution: Various substituted acetamides and thiazolidine derivatives.
Applications De Recherche Scientifique
N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the thiazolidine ring.
Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidine rings but different substituents.
Methoxybenzylamine derivatives: Compounds with similar methoxyphenyl groups but different functional groups.
Uniqueness
N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide is unique due to its combination of a thiazolidine ring, methoxyphenyl group, and acetamide moiety This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other related compounds
Propriétés
Numéro CAS |
103182-67-8 |
|---|---|
Formule moléculaire |
C15H20N2O3S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[2-[2-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11(18)16-10-14(19)17-7-8-21-15(17)9-12-5-3-4-6-13(12)20-2/h3-6,15H,7-10H2,1-2H3,(H,16,18) |
Clé InChI |
KALGKCYHCIMWJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)N1CCSC1CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















